4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid
Description
Historical Context and Discovery
The development of 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid emerged from the broader exploration of chlorinated pyridine derivatives in modern organic synthesis. The compound was catalogued with the Chemical Abstracts Service registry number 4121-54-4, establishing its formal recognition within the international chemical database system. Historical records indicate that this particular molecular structure was developed as part of systematic investigations into heterocyclic carboxylic acid derivatives, though specific discovery details remain limited in available literature.
The compound's emergence coincided with increased interest in pyridine-based pharmaceutical intermediates, reflecting the pharmaceutical industry's recognition of pyridine scaffolds as privileged structures in drug discovery. The incorporation of a chlorine substituent at the 5-position of the pyridine ring was strategically designed to modulate the electronic properties of the heterocyclic system, enhancing its reactivity profile for subsequent synthetic transformations.
Research documentation suggests that the compound was initially synthesized as part of broader efforts to develop versatile synthetic intermediates capable of serving multiple synthetic pathways. The specific combination of the carbamoyl linkage with the butyric acid chain represents a deliberate structural design intended to provide both nucleophilic and electrophilic reactive sites within the same molecule.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its multifunctional nature and synthetic versatility. The compound functions as a crucial fine chemical intermediate, serving as the primary raw material for synthesizing various pesticides, medicines, surfactants, and polymer materials. This broad applicability demonstrates the compound's fundamental importance in multiple industrial sectors.
The molecular architecture of this compound presents several reactive centers that enable diverse chemical transformations. The carboxylic acid functionality provides opportunities for esterification, amidation, and other carbonyl-based reactions, while the pyridine nitrogen offers coordination sites for metal-catalyzed processes. The chlorine substituent serves as a versatile leaving group, facilitating nucleophilic aromatic substitution reactions that enable further structural modifications.
In pharmaceutical chemistry, compounds containing the chloropyridine motif have demonstrated significant biological activity across various therapeutic areas. The specific structural arrangement in this compound positions it as a valuable precursor for developing bioactive molecules. The carbamoyl linkage provides stability while maintaining sufficient reactivity for synthetic manipulations.
The compound's role in polymer chemistry derives from its bifunctional nature, enabling incorporation into polymer backbones or serving as a reactive pendant group. The combination of aromatic and aliphatic segments within the molecule contributes to favorable material properties in resulting polymeric systems.
Nomenclature and Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred systematic name being 5-((5-Chloropyridin-2-yl)amino)-5-oxopentanoic acid. This nomenclature clearly delineates the structural components and their connectivity patterns within the molecule.
Table 1: Chemical Identification Parameters
The compound exhibits multiple synonymous designations reflecting different nomenclature approaches. The common name this compound emphasizes the butyric acid backbone with the chloropyridine substituent, while the systematic name 5-((5-Chloropyridin-2-yl)amino)-5-oxopentanoic acid describes the molecule from the perspective of the pentanoic acid chain with the amino and oxo substituents.
The structural identification relies on several key spectroscopic and analytical parameters. The molecular formula C₁₀H₁₁ClN₂O₃ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. This composition reflects the heterocyclic pyridine ring, the aliphatic carbon chain, and the various functional groups present in the structure.
Computational chemistry data provides additional identification parameters, including a topological polar surface area of 79.29 square angstroms, a logarithmic partition coefficient of 1.9284, three hydrogen bond acceptors, two hydrogen bond donors, and five rotatable bonds. These parameters are crucial for predicting the compound's physicochemical behavior and biological activity profiles.
Research Objectives and Scope
Contemporary research objectives surrounding this compound encompass multiple disciplinary areas, reflecting the compound's versatile applications in chemical synthesis and materials science. Primary research focus areas include the development of efficient synthetic methodologies for large-scale production, exploration of novel reaction pathways utilizing the compound as a starting material, and investigation of structure-activity relationships in derived molecules.
Synthetic methodology research aims to optimize production processes for the compound, focusing on yield enhancement, cost reduction, and environmental sustainability. Current investigations explore various synthetic approaches that leverage the compound's unique structural features to access complex molecular architectures efficiently. These studies particularly emphasize the utilization of the chloropyridine moiety as a directing group for regioselective transformations.
Materials science research examines the compound's incorporation into advanced polymer systems and functional materials. The bifunctional nature of the molecule enables its use as a crosslinking agent or as a building block for specialty polymers with tailored properties. Research in this area focuses on understanding how the compound's structural features influence the mechanical, thermal, and chemical properties of resulting materials.
Pharmaceutical research investigates the compound's potential as an intermediate for developing bioactive molecules. The chloropyridine scaffold has proven significance in medicinal chemistry, and research objectives include exploring how modifications to the carbamoyl and butyric acid portions of the molecule influence biological activity. These studies contribute to the broader understanding of structure-activity relationships in heterocyclic pharmaceuticals.
Properties
IUPAC Name |
5-[(5-chloropyridin-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-4-5-8(12-6-7)13-9(14)2-1-3-10(15)16/h4-6H,1-3H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIFZZMLDLYEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356987 | |
| Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-54-4 | |
| Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid typically involves the reaction of 5-chloro-2-aminopyridine with butyric acid derivatives under specific conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-3-butyric Acid (CAS 133-32-4)
Structural Differences :
- Indole-3-butyric acid replaces the pyridine-carbamoyl group with an indole moiety at the third carbon of the butyric acid chain.
- The absence of a chlorinated heterocycle and carbamoyl linker distinguishes its electronic profile.
Functional and Application Differences :
- Indole-3-butyric acid is a well-known plant growth hormone, promoting root development in agriculture. Its mechanism involves auxin-like activity, contrasting with the unspecified biological role of the target compound.
- Physicochemical properties differ significantly: Indole-3-butyric acid has a lower molecular weight (203.24 g/mol) and higher lipophilicity due to the indole group, whereas the target compound’s pyridine-carbamoyl substituent may enhance polarity .
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic Acid (CAS 1165936-28-6)
Structural Differences :
- This compound features a pyrimidine core substituted with chlorine, cyclopropyl, and methyl-pyridin-3-ylmethyl groups, coupled with a carboxylic acid.
- Unlike the target compound’s butyric acid backbone, this molecule has a pyrimidine-carboxylic acid scaffold, offering distinct hydrogen-bonding and steric properties.
Comparative Data Table
*Hypothetical data for the target compound, inferred from structural analysis.
Research Findings and Discussion
- Solubility and Reactivity : The pyridine-carbamoyl group in the target compound likely enhances water solubility compared to indole-3-butyric acid but reduces it relative to the pyrimidine derivative due to differences in aromaticity and hydrogen-bonding capacity.
- Biological Activity : While indole-3-butyric acid’s auxin activity is well-documented, the target compound’s chlorinated pyridine group may confer antimicrobial or enzyme-inhibitory properties, as seen in analogous chlorinated heterocycles .
- Synthetic Utility : Both the target compound and the pyrimidine derivative from are high-purity intermediates (>95%), suggesting roles in tailored synthesis for drug discovery .
Notes and Limitations
- The provided evidence lacks direct data on this compound, necessitating inferred comparisons based on structural analogs.
- Safety and handling protocols for the target compound remain undefined, though chlorinated pyridines generally require careful toxicity management .
- Further experimental studies are needed to validate hypothesized applications and physicochemical properties.
Biological Activity
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid is a synthetic compound characterized by a chloro-substituted pyridine ring and a butyric acid moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 242.66 g/mol. This compound has garnered interest due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor.
Biological Activity Overview
Research indicates that this compound exhibits weak HDAC inhibitory activity. HDACs are crucial enzymes in the regulation of gene expression, and their inhibition has been explored for therapeutic applications in cancer and other diseases. The compound's structural features suggest it may interact with various biological targets, influencing cellular processes and metabolic pathways.
Table 1: Comparison of Biological Activities
| Compound Name | HDAC Inhibition | Potential Applications |
|---|---|---|
| This compound | Weak | Cancer therapy, gene regulation |
| 5-Chloropyridin-2-carboxylic acid | Moderate | Antimicrobial, anti-inflammatory |
| N-(5-Chloropyridin-2-yl)urea | Strong | Anticancer, neuroprotective |
The biological activity of this compound is primarily attributed to its interaction with HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression profiles that may promote apoptosis in cancer cells or modulate inflammatory responses.
Case Study: HDAC Inhibition
In a study evaluating the effects of various HDAC inhibitors, this compound was tested alongside more potent inhibitors. While it demonstrated only weak activity compared to others, it was noted for its unique structural properties that could be optimized for better efficacy. This suggests a pathway for future research focusing on structural modifications to enhance its inhibitory potency.
Cellular Effects
The compound's influence on cellular functions is significant. It has been observed to affect cell signaling pathways and gene expression, particularly in models of cancer and inflammatory diseases.
Table 2: Cellular Effects Observed
| Effect | Description |
|---|---|
| Gene Expression Modulation | Alters transcription factors' activity |
| Apoptosis Induction | Promotes programmed cell death in cancer cells |
| Metabolic Changes | Influences energy production and cellular metabolism |
Dosage Effects in Animal Models
Dosage studies indicate that the effects of this compound vary significantly with concentration. Lower doses may enhance cellular function and metabolic activity, while higher doses can lead to toxicity and cellular damage.
Synthesis and Structural Considerations
The synthesis typically involves multi-step processes, starting with the reaction of 5-chloropyridin-2-amine with butyric acid under controlled conditions. Understanding the synthesis route is crucial for optimizing yield and purity for biological testing.
Q & A
Basic Question: What are the recommended synthetic routes for 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid?
Methodological Answer:
The synthesis typically involves coupling a pyridine derivative with a butyric acid backbone. A validated approach includes:
Carbamoylation : React 5-chloropyridin-2-amine with a butyric acid derivative (e.g., succinic anhydride) under basic conditions to form the carbamoyl linkage.
Acid Activation : Use coupling agents like EDC/HOBt to facilitate amide bond formation.
Purification : Employ column chromatography or recrystallization for isolation.
Key intermediates, such as methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate, have been structurally confirmed via X-ray crystallography . Adjust stoichiometry and solvent polarity to optimize yields.
Basic Question: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation involves:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., C–C = 0.003 Å, R factor = 0.036) to confirm the carbamoyl-pyridine linkage .
- NMR Spectroscopy : Analyze H and C NMR for chemical shifts (e.g., pyridine protons at δ 8.2–8.5 ppm, carboxylic acid protons at δ 12–13 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
Advanced Question: What analytical techniques resolve contradictions in spectral data for this compound?
Methodological Answer:
Discrepancies in spectral interpretation (e.g., overlapping signals in NMR) are addressed via:
- 2D NMR (COSY, HSQC) : Differentiate between pyridine ring protons and butyric acid chain signals .
- Variable-Temperature NMR : Resolve dynamic effects in carbamoyl groups.
- Computational Chemistry : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (software: Gaussian, ORCA) .
For example, PubChem data (InChIKey: AUCKAGADUXSVKT-UHFFFAOYSA-N) provides reference spectral libraries .
Advanced Question: How does the 5-chloro substituent on the pyridine ring influence reactivity and binding interactions?
Methodological Answer:
The electron-withdrawing chloro group:
- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., reactions with amines or thiols) .
- Modulates Bioactivity : Increases binding affinity to targets like enzymes or receptors via halogen bonding (e.g., interactions with kinase active sites) .
- Affects Solubility : Reduces logP values compared to non-halogenated analogs, impacting pharmacokinetic properties.
Experimental validation includes SAR studies on pyridine derivatives with varying substituents .
Advanced Question: What challenges arise in computational modeling of this compound?
Methodological Answer:
Key challenges include:
- Conformational Flexibility : The butyric acid chain requires extensive conformational sampling (MD simulations >100 ns) .
- Halogen Bonding Accuracy : Force fields like CHARMM or AMBER may underestimate Cl···O interactions; hybrid QM/MM methods improve accuracy .
- Tautomerism : Pyridine-carbamoyl tautomers require multi-reference computational approaches (e.g., CASSCF).
PubChem’s InChI string (InChI=1S/C7H6ClNO2/...) provides a starting point for molecular docking .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal.
Refer to SDS guidelines for pyridine derivatives, which highlight risks of skin/eye irritation and proper storage at 2–8°C .
Advanced Question: How does this compound interact with biological targets in mechanistic studies?
Methodological Answer:
Mechanistic studies employ:
- Enzyme Assays : Measure inhibition constants (Ki) against targets like kinases or proteases.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cellular Uptake Studies : Use fluorescent analogs or LC-MS to track intracellular accumulation.
For example, related pyridine-carboxamides show activity against antimicrobial targets via disruption of membrane integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
